N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the nitrofuran moiety adds to its potential as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base.
Attachment of the Nitrofuran Moiety: The nitrofuran moiety is attached through a nucleophilic substitution reaction involving 5-nitrofuran-2-carboxylic acid chloride and the benzothiazole derivative.
Benzylation: The final step involves the benzylation of the amine group using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of nitrofurans with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives of the original compound.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Potential use as a lead compound in the development of new drugs for treating infections.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with microbial enzymes and DNA. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to microbial cells. The benzothiazole ring may interact with specific proteins, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(ethoxymethyl)-1-benzofuran-2-carboxamide
- N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxophthalazine-1-carboxamide
Uniqueness
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide stands out due to the presence of the nitrofuran moiety, which imparts significant antimicrobial properties
Properties
IUPAC Name |
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-2-28-15-8-9-16-18(12-15)30-21(22-16)23(13-14-6-4-3-5-7-14)20(25)17-10-11-19(29-17)24(26)27/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZFUCMJYJZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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